molecular formula C15H23NO2 B135165 2-ethoxy-N,N-di(propan-2-yl)benzamide CAS No. 138324-58-0

2-ethoxy-N,N-di(propan-2-yl)benzamide

Cat. No.: B135165
CAS No.: 138324-58-0
M. Wt: 249.35 g/mol
InChI Key: SLKBFIAWEAQCAN-UHFFFAOYSA-N
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Description

2-Ethoxy-N,N-di(propan-2-yl)benzamide (C₁₆H₂₄N₂O₂, molecular weight 276.38 g/mol) is a benzamide derivative featuring an ethoxy substituent at the ortho position of the benzene ring and bulky diisopropylamine groups attached to the carboxamide nitrogen. This compound is structurally analogous to several bioactive benzamides reported in the literature, particularly those with spasmolytic or anti-inflammatory activities .

Properties

CAS No.

138324-58-0

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-ethoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3

InChI Key

SLKBFIAWEAQCAN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-ethoxy-N,N-di(propan-2-yl)benzamide and related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Ortho-ethoxy, N,N-diisopropyl C₁₆H₂₄N₂O₂ 276.38 High lipophilicity (predicted logP ~2.5†); potential spasmolytic activity inferred from analogs
2-Phenyl-N,N-di(propan-2-yl)benzamide Ortho-phenyl, N,N-diisopropyl C₁₉H₂₃NO 281.39 Increased aromaticity; reduced polarity compared to ethoxy analog
4-Methoxy-N,N-di(propan-2-yl)benzamide Para-methoxy, N,N-diisopropyl C₁₄H₂₁NO₂ 235.33 Electron-donating methoxy group enhances solubility; possible H-bonding interactions
4-Chloro-N,N-di(propan-2-yl)benzamide Para-chloro, N,N-diisopropyl C₁₃H₁₈ClNO 239.74 Electron-withdrawing Cl increases reactivity; potential antimicrobial activity
2-Chloro-N-(propan-2-yl)benzamide Ortho-chloro, N-isopropyl C₁₀H₁₂ClNO 197.67 Smaller substituents reduce steric hindrance; higher metabolic stability

Predicted based on similar analogs in (LogP 2.50 for 4-methyl-N,N-di(propan-2-yl)benzamide).

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Solubility The ethoxy group in this compound contributes to moderate lipophilicity, balancing solubility in polar solvents and membrane permeability. Para-substituted derivatives (e.g., 4-methoxy or 4-chloro) exhibit distinct electronic profiles. The methoxy group enhances solubility via H-bonding, while the chloro group reduces electron density, favoring interactions with electrophilic targets .

Steric and Conformational Influences The N,N-di(propan-2-yl) groups in all listed compounds impose steric hindrance, restricting rotational freedom around the amide bond. This rigidity may enhance receptor selectivity compared to less bulky analogs like 2-chloro-N-(propan-2-yl)benzamide . Ortho vs.

Anti-inflammatory applications: Derivatives synthesized from 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide () highlight the role of methoxy and amino groups in modulating anti-inflammatory effects, which the ethoxy compound may lack due to differences in electronic profiles .

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